molecular formula C9H8I3NO2 B14708585 2-(3-Amino-2,4,6-triiodophenyl)propanoic acid CAS No. 21762-12-9

2-(3-Amino-2,4,6-triiodophenyl)propanoic acid

Cat. No.: B14708585
CAS No.: 21762-12-9
M. Wt: 542.88 g/mol
InChI Key: ZSBOXQIYDXCBKN-UHFFFAOYSA-N
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Description

2-(3-Amino-2,4,6-triiodophenyl)propanoic acid is an organic compound with the molecular formula C9H8I3NO2. This compound is characterized by the presence of three iodine atoms attached to a benzene ring, an amino group, and a propanoic acid moiety. It is known for its applications in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-2,4,6-triiodophenyl)propanoic acid typically involves the iodination of a phenylpropanoic acid derivative. The process begins with the nitration of a phenylpropanoic acid, followed by reduction to introduce the amino group. Subsequent iodination using iodine and an oxidizing agent, such as iodic acid, results in the formation of the triiodinated product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-2,4,6-triiodophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Amino-2,4,6-triiodophenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Amino-2,4,6-triiodophenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms enhance the compound’s ability to absorb X-rays, making it effective as a contrast agent. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Amino-2,4,6-triiodophenyl)propanoic acid is unique due to its high iodine content, which imparts significant radiopacity. This makes it particularly valuable in medical imaging applications where high contrast is required .

Properties

CAS No.

21762-12-9

Molecular Formula

C9H8I3NO2

Molecular Weight

542.88 g/mol

IUPAC Name

2-(3-amino-2,4,6-triiodophenyl)propanoic acid

InChI

InChI=1S/C9H8I3NO2/c1-3(9(14)15)6-4(10)2-5(11)8(13)7(6)12/h2-3H,13H2,1H3,(H,14,15)

InChI Key

ZSBOXQIYDXCBKN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=C(C=C1I)I)N)I)C(=O)O

Origin of Product

United States

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